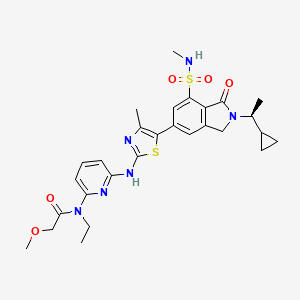
(S)-N-(6-((5-(2-(1-Cyclopropylethyl)-7-(N-methylsulfamoyl)-1-oxoisoindolin-5-yl)-4-methylthiazol-2-yl)amino)pyridin-2-yl)-N-ethyl-2-methoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex organic molecule with a long and intricate name. Let’s break it down:
- The (S) designation indicates the stereochemistry (specifically, the absolute configuration) of the compound.
- The rest of the name describes the various functional groups and substituents attached to the central core.
- It belongs to the class of amides , which are derivatives of carboxylic acids.
- The compound likely has interesting biological properties due to its structural complexity.
Preparation Methods
- Unfortunately, I couldn’t find specific synthetic routes or industrial production methods for this compound. organic chemists typically synthesize complex molecules like this through multi-step reactions.
- Researchers might use strategies such as asymmetric synthesis to obtain the desired stereochemistry (the (S) configuration in this case).
Chemical Reactions Analysis
- Without precise data, I can’t provide a detailed analysis of specific reactions. let’s discuss potential reactions:
Oxidation: The compound may undergo oxidation reactions, converting certain functional groups (e.g., thiazole or pyridine) to their oxidized forms.
Reduction: Reduction reactions could reduce carbonyl groups or other functional moieties.
Substitution: Substitution reactions might occur at various positions.
- Common reagents could include oxidizing agents , reducing agents , and nucleophiles .
- Major products would depend on the specific reaction conditions.
Scientific Research Applications
- This compound’s applications span multiple fields:
Medicine: Researchers might investigate its potential as a drug candidate due to its complex structure and potential biological activity.
Chemistry: It could serve as a challenging synthetic target for method development.
Biology: Biologists might study its interactions with biological macromolecules (e.g., proteins).
Industry: If scalable synthesis becomes feasible, it could find applications in pharmaceuticals or materials.
Mechanism of Action
- Unfortunately, I don’t have specific information on the mechanism of action for this compound.
- understanding its molecular targets and pathways would be crucial for drug development.
Comparison with Similar Compounds
- I couldn’t find direct comparisons, but we can highlight its uniqueness:
- The combination of a thiazole , pyridine , and amino group in the same molecule is relatively rare.
- Its stereochemistry (the (S) configuration) adds further uniqueness.
Properties
Molecular Formula |
C28H34N6O5S2 |
|---|---|
Molecular Weight |
598.7 g/mol |
IUPAC Name |
N-[6-[[5-[2-[(1S)-1-cyclopropylethyl]-7-(methylsulfamoyl)-1-oxo-3H-isoindol-5-yl]-4-methyl-1,3-thiazol-2-yl]amino]pyridin-2-yl]-N-ethyl-2-methoxyacetamide |
InChI |
InChI=1S/C28H34N6O5S2/c1-6-33(24(35)15-39-5)23-9-7-8-22(31-23)32-28-30-16(2)26(40-28)19-12-20-14-34(17(3)18-10-11-18)27(36)25(20)21(13-19)41(37,38)29-4/h7-9,12-13,17-18,29H,6,10-11,14-15H2,1-5H3,(H,30,31,32)/t17-/m0/s1 |
InChI Key |
MZRYOHCLXSQOIU-KRWDZBQOSA-N |
Isomeric SMILES |
CCN(C1=CC=CC(=N1)NC2=NC(=C(S2)C3=CC4=C(C(=C3)S(=O)(=O)NC)C(=O)N(C4)[C@@H](C)C5CC5)C)C(=O)COC |
Canonical SMILES |
CCN(C1=CC=CC(=N1)NC2=NC(=C(S2)C3=CC4=C(C(=C3)S(=O)(=O)NC)C(=O)N(C4)C(C)C5CC5)C)C(=O)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


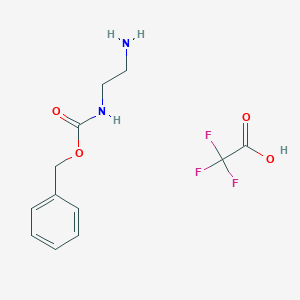
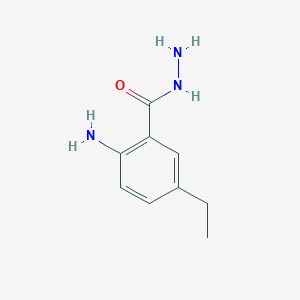
![Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl]-](/img/structure/B13127672.png)
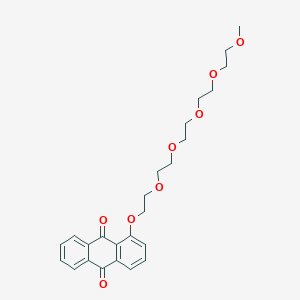
![Benzyl 3,3-difluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13127680.png)
![1,10-Bis[p-(aminomethyl)phenoxy]decane](/img/structure/B13127681.png)
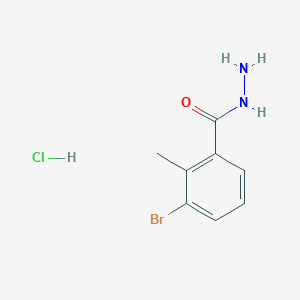
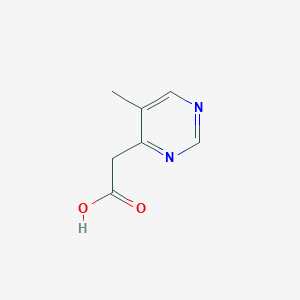
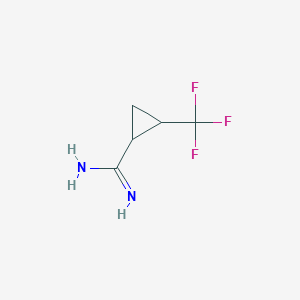
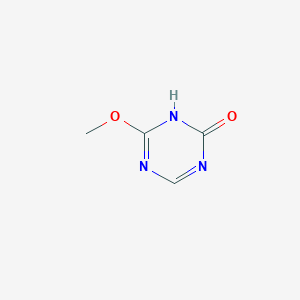
![N-[4-Amino-6-(4-nitroanilino)-1,3,5-triazin-2-yl]-L-glutamic acid](/img/structure/B13127714.png)
![5-((7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one](/img/structure/B13127732.png)
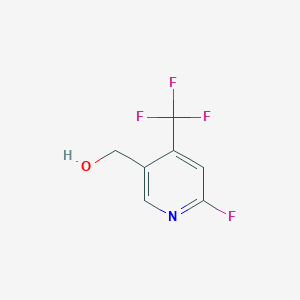
![(1S,2R,3S,4R)-3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B13127753.png)
